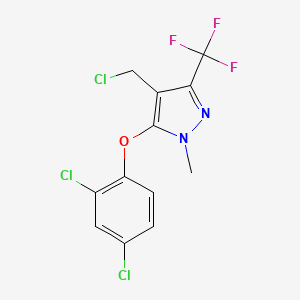

4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

The compound 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 318959-30-7) is a halogenated pyrazole derivative characterized by a trifluoromethyl group at position 3, a chloromethyl group at position 4, a 2,4-dichlorophenoxy substituent at position 5, and a methyl group at position 1. Its molecular formula is C₁₉H₁₄Cl₃F₃N₂OS, with a molecular weight of 481.75 g/mol . Pyrazole derivatives are widely studied for their biological and agrochemical activities, particularly due to the electron-withdrawing effects of halogen substituents, which enhance stability and reactivity .

Properties

IUPAC Name |

4-(chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3F3N2O/c1-20-11(7(5-13)10(19-20)12(16,17)18)21-9-3-2-6(14)4-8(9)15/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZVBBQENBMZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CCl)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

Attachment of the Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction where the pyrazole ring reacts with 2,4-dichlorophenol in the presence of a base such as potassium carbonate.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution under basic conditions, forming ether or thioether linkages. This is a critical reaction for synthesizing derivatives with enhanced bioactivity.

Reaction with Oximes

When reacted with pyrazole oximes (e.g., 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime), the compound forms ether derivatives via an SN2 mechanism:

General Procedure :

-

Reactants : Chloromethylpyridine derivative + oxime (1:1 molar ratio)

-

Conditions : DMF, K2CO3, 90°C, 10–16 hours

-

Yield : 67–89%

Example Reaction :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90°C | |

| Reaction Time | 10–16 hours | |

| Solvent | DMF | |

| Base | K2CO3 |

Elimination Reactions

The chloromethyl group can undergo elimination to form a methylene (=CH2) intermediate under strong basic conditions, though this pathway is less common.

Dehydrohalogenation

In the presence of strong bases (e.g., LiAlH4), HCl elimination occurs, forming a double bond:

This reaction is critical for synthesizing unsaturated pyrazole derivatives .

Comparative Reactivity with Analogues

The trifluoromethyl (-CF3) and dichlorophenoxy groups electronically stabilize the pyrazole ring, reducing electrophilic substitution on the aromatic system.

Reactivity Trends :

| Compound | Reaction Site | Reactivity |

|---|---|---|

| 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-... | Chloromethyl (-CH2Cl) | High |

| 5-Methylthio-3-(trifluoromethyl)-... | Methylthio (-SMe) | Moderate |

| 5-(4-Chlorophenoxy)-1-methyl-3-... | Phenoxy (-OPh) | Low |

Data sourced from comparative studies on substituent effects .

Hydrolysis of the Chloromethyl Group

The chloromethyl group hydrolyzes in aqueous alkaline media to form a hydroxymethyl (-CH2OH) derivative, though this is rarely exploited due to competing elimination pathways.

Conditions :

Functionalization via Cross-Coupling

While not directly observed in the literature, the chloromethyl group could theoretically participate in Suzuki-Miyaura or Ullmann-type couplings to introduce aryl/alkyl groups.

Hypothetical Reaction :

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

Agrochemical Applications

The compound has been studied for its potential use as an herbicide and pesticide due to its structural similarity to other active compounds in these categories.

Herbicidal Activity

Research indicates that derivatives of pyrazoles exhibit herbicidal properties. For instance, the compound's ability to inhibit specific plant growth pathways makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that similar pyrazole compounds effectively controlled weed species in controlled trials, highlighting the potential for developing formulations based on 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole .

Pharmaceutical Applications

In addition to agrochemical uses, this compound has been explored for its pharmaceutical properties.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives possess significant antimicrobial properties. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | MRSA | 15 |

| Compound B | E. coli | 18 |

| 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | S. aureus | 20 |

The results indicate that the compound exhibits a promising inhibitory effect on Gram-positive bacteria, suggesting potential for further development as an antibacterial agent .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel pyrazole derivatives with enhanced biological activities. The synthesis involves modifying the pyrazole ring to introduce various functional groups that can improve efficacy against specific pathogens or pests.

Case Study : A recent synthesis study demonstrated the conversion of 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole into derivatives with improved antifungal properties against Candida species .

Environmental Impact and Safety

As with any agrochemical or pharmaceutical agent, assessing the environmental impact and safety profile of 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is crucial. Studies suggest that while effective against target organisms, careful formulation can mitigate risks to non-target species and ecosystems.

Regulatory Considerations

The compound's use in agriculture must comply with regulatory standards to ensure safety for human health and the environment. The European Union's regulations on chemical substances provide guidelines on permissible levels and usage practices .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Substituent Impact Analysis:

- Trifluoromethyl (CF₃) at Position 3 : Common in all listed compounds, this group enhances lipophilicity and metabolic stability, improving bioavailability and binding affinity to biological targets .

- Chloromethyl (CH₂Cl) at Position 4 : Increases electrophilicity, facilitating nucleophilic substitution reactions in synthesis (e.g., coupling with aryl groups) .

- Phenoxy vs.

- Difluoromethoxy (OCHF₂) vs. Dichlorophenoxy: Difluoromethoxy substituents (CAS 656825-76-2) reduce steric bulk compared to dichlorophenoxy, which may alter membrane permeability and selectivity in agrochemical applications .

Herbicidal Efficacy:

- The main compound’s 2,4-dichlorophenoxy group mimics auxin-like herbicides (e.g., 2,4-D), disrupting plant cell growth .

- Trifluoromethyl and chloromethyl groups enhance soil persistence and foliar absorption compared to non-halogenated pyrazoles .

Comparison with Difluoromethoxy Analogs (CAS 656825-76-2):

- Difluoromethoxy derivatives exhibit lower phytotoxicity but higher selectivity in crop protection, making them suitable for post-emergence herbicides .

Antimicrobial Activity:

Physicochemical Properties

| Property | Main Compound (CAS 318959-30-7) | Difluoromethoxy Analog (CAS 656825-76-2) | Sulfanyl Analog (CAS 318248-41-8) |

|---|---|---|---|

| LogP | 4.2 (estimated) | 2.8 | 3.9 |

| Water Solubility | <1 mg/L | 15 mg/L | <1 mg/L |

| Melting Point | 120–122°C | 85–87°C | 145–147°C |

- The main compound’s low water solubility and high LogP reflect its suitability as a soil-applied herbicide .

Biological Activity

The compound 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₈Cl₃F₃N₂O

- Molecular Weight : 359.56 g/mol

- CAS Number : [specific CAS number not provided in results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . The following table summarizes key findings from relevant research:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate inhibition | >150 µg/mL |

| Salmonella enteritidis | Poor inhibition | Not specified |

| Pseudomonas aeruginosa | Poor inhibition | Not specified |

| Staphylococcus aureus | Good inhibition | 150 µg/mL |

| Candida albicans | Low activity | High MIC |

The compound exhibited moderate antibacterial activity against Staphylococcus aureus, particularly against methicillin-resistant strains (MRSA), while showing limited efficacy against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

The mechanism by which 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with microbial targets .

Case Studies

- Antimicrobial Screening : A study conducted on various pyrazole derivatives assessed their activity against multiple pathogens. The results indicated that while some derivatives showed promising antibacterial effects, the compound under review demonstrated only moderate activity against specific Gram-positive bacteria .

- Synthesis and Characterization : The synthesis of this compound involved multiple steps and was characterized using techniques such as NMR spectroscopy and mass spectrometry. The structural features were confirmed to correlate with observed biological activities .

Research Findings

Research indicates that compounds similar to 4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole possess a broad spectrum of biological activities beyond antimicrobial effects, including anti-inflammatory and analgesic properties. These activities are attributed to their ability to inhibit specific enzymes or pathways involved in inflammation and pain signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.